Journal Name:Polymer Chemistry
Journal ISSN:1759-9954
IF:5.364
Journal Website:http://pubs.rsc.org/en/journals/journalissues/py
Year of Origin:2010
Publisher:Royal Society of Chemistry (RSC)
Number of Articles Per Year:556
Publishing Cycle:Monthly
OA or Not:Not
Front cover
Polymer Chemistry ( IF 5.364 ) Pub Date : , DOI: 10.1039/D3PY90143B
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Front cover
Polymer Chemistry ( IF 5.364 ) Pub Date : , DOI: 10.1039/D4PY90001D
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Polymer Chemistry ( IF 5.364 ) Pub Date : , DOI: 10.1039/D3PY90148C
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Polymer Chemistry ( IF 5.364 ) Pub Date : , DOI: 10.1039/D4PY90006E
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A fast and efficient way of obtaining the average molecular weight of block copolymers via DOSY†
Polymer Chemistry ( IF 5.364 ) Pub Date : , DOI: 10.1039/D3PY01075A
Diffusion-ordered NMR spectroscopy (DOSY) allows for solvent-independent molecular weight calibration with low lab variability. Methyl methacrylate standards have been used to calibrate DOSY data for various solvents. Following the Stokes–Einstein equation, a high correlation of the data was obtained when the viscosity of the solvent was taken into account. Moreover, the inter-laboratory and inter-polymer consistency was confirmed by using the pMMA calibration obtained on an NMR system in Germany, which was applied to polystyrene diffusion coefficients that were obtained in Australia. Furthermore, the molecular weight of polymers with added complexity, such as block copolymers, is determined with diffusion data. Butyl acrylate (BA), methyl acrylate (MA), PEG methyl ether acrylate (PEGMEA) and MMA are used as building blocks to synthesize the block copolymers. Firstly, DOSY calibration curves are prepared for the synthesized homopolymers pBA and pPEGMEA. Then, the diffusion data are compared to block copolymers with different compositions of pBA-b-pMA, pBA-b-pPEGMEA and pMMA-b-pPEGMEA and an accurate determination of the molecular weight of the block copolymers could be achieved using the homopolymer calibration curves.
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From RAFT emulsion polymerization to RAFT dispersion polymerization: a facile approach to tuning dispersities and behaviors of self-assembled block copolymers†
Polymer Chemistry ( IF 5.364 ) Pub Date : , DOI: 10.1039/D3PY01006F
Heterogeneous reversible addition–fragmentation chain transfer (RAFT) polymerization coupled with polymerization-induced self-assembly (PISA) can be performed through either RAFT emulsion polymerization or RAFT dispersion polymerization, providing opportunities for the synthesis of block copolymers with low dispersities and polymer nanoparticles with various morphologies. In this study, we have demonstrated the successful transition from photoinitiated RAFT emulsion polymerization to photoinitiated RAFT dispersion polymerization by solely changing the solvent composition from water to water/ethanol. Kinetic studies indicated that slower polymerization was observed with higher ethanol content. Size exclusion chromatography (SEC) analysis demonstrated that narrower molecular weight distributions were achieved on increasing the ethanol content due to faster radical diffusion within the micellar core. The dispersity of block copolymers can be changed by varying the ethanol content used in photoinitiated heterogeneous RAFT polymerization. Moreover, the reaction temperature has also been explored as a parameter to control the diffusion of radicals within the micellar core and therefore dispersities of block copolymers. Finally, the morphological evolution of block copolymer nanoparticles during the transition from RAFT emulsion polymerization to RAFT dispersion polymerization was also investigated. The present study is anticipated to significantly expand the scope of heterogeneous RAFT polymerization by allowing access to a wide range of block copolymers with different dispersities and polymer nanoparticles with diverse morphologies.
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Molecular engineering of donor–acceptor sp2-carbon-linked covalent organic frameworks for enhancing photocatalytic hydrogen production†
Polymer Chemistry ( IF 5.364 ) Pub Date : , DOI: 10.1039/D3PY01069D
Donor–acceptor covalent organic frameworks (COFs) are promising photocatalysts due to their adjustable structures and band gaps. Meanwhile, constructing fully conjugated sp2-carbon-linked COFs can further promote charge carrier mobility. Herein, three sp2-carbon-linked D–A COFs (Ph-COF, Th-COF and TTh-COF) are successfully synthesized via a Knoevenagel condensation reaction using p-phenylene diacetonitrile as the acceptor and triphenylbenzene, trithiophenephenyl and benzotrithiophene as donors. By varying donor units, the band gaps, visible light absorption range and charge separation and transportation properties of the COFs are precisely regulated. Among these COFs, TTh-COF with the optimum-electron donor benzotrithiophene exhibits the narrowest band gap and the strongest built-in electric field, which induce excellent charge transfer, resulting in enhanced photocatalytic performance with an impressive hydrogen generation rate of 22.22 mmol g−1 h−1. This work provides an effective method to adjust the photocatalytic activity of COFs by changing the donor at the molecular level.
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Facile synthesis of N-phenoxycarbonyl amino acids by a two-phase reaction for direct polymerization
Polymer Chemistry ( IF 5.364 ) Pub Date : , DOI: 10.1039/D3PY01031G
Polypeptides are extensively used in the fields of biomedicine and biomaterials. The use of N-phenoxycarbonyl amino acids (NPCs) as monomers for polypeptide synthesis is an advanced method that offers the unique advantage of excellent monomer stability. However, the purification of NPC monomers previously required laborious column chromatography or recrystallization techniques, which might have restricted the widespread application of NPC polymerization. In this work, a straightforward and efficient method for synthesizing NPC monomers has been developed, enabling the production of products with high purity through a simple work-up process. This method is compatible with various amino acids, and the resulting monomers can undergo normal polymerization reactions. By significantly enhancing the availability of NPC monomers, this method facilitates the synthesis of polypeptides.
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Efficient metal-free crosslinking of common propellant binders using nitrile oxide–alkene click ligation†
Polymer Chemistry ( IF 5.364 ) Pub Date : , DOI: 10.1039/D3PY01081C
The use of isocyanate-free reactions for crosslinking binders is highly desired in solid propellants. The nitrile oxide–alkene click cycloaddition reaction is a promising isocyanate-free reaction due to its metal-free and byproduct-free ligation. In general, ditopic nitrile oxides are synthesized and used as crosslinkers of unsaturated bond-containing polymers, but they are unsuitable for crosslinking common binders containing two reactive end groups due to undesirable chain-extension. Herein, a tritopic nitrile oxide with high stability and high reactivity was synthesized via three simple steps. Thereafter, several matching alkenyl-terminated poly(ethylene oxide-co-tetrahydrofuran) binders were prepared, and the corresponding crosslinking with nitrile oxide was successfully achieved at room temperature based on an efficient nitrile oxide–alkene cycloaddition reaction. All resulting elastomers presented excellent mechanical properties, particularly an obviously improved elongation at break. It is worth mentioning that such metal-free crosslinking can also be well used for the energetic binder poly(3-nitratomethyl-3-methyloxetane) matrix, revealing a versatile method. This work offers a powerful and general isocyanate-free curing strategy, promoting the application of the nitrile oxide–alkene click ligation technique in green crosslinking of propellant binders.
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Multi-tunable thermoresponsive behaviors of poly(amido thioether)s†
Polymer Chemistry ( IF 5.364 ) Pub Date : , DOI: 10.1039/D3PY01101A
Rational macromolecular design can endow polymers with on-demand thermoresponsive behaviors. To achieve multi-tunable LCST/UCST behaviors, stepwise polymerization of N-acryloylhomocysteine thiolactone with primary amines involving glycinamide, N-(3-aminopropyl)imidazole, N,N-diethylethylenediamine, ethanolamine, and 3-amino-1-propanol is adopted to synthesize poly(amido thioether)s (PATEs) with distinct side groups. Under suitable conditions, PATE solutions can exhibit single or dual phase transitions relying on the chemical composition, polymer concentration, additive, external stimuli and solution blending, as evidenced from turbidimetry and fluorometry analyses. Owing to strengthened hydrogen bonding, primary amide-bearing PATE solutions have some advantages such as concentration-insensitive UCST behavior, good thermal stability against high salt concentration, and formation of dual UCSTs in a water/ethanol mixture. Imidazolyl-bearing PATEs in buffer solutions shift from hydrophilic to LCST and LCST–UCST in a specific pH range, and hydroxyl-bearing PATE solutions can present concentration-dependent thermoresponsive behaviors. Meanwhile, solution blending leads to composition-tunable UCST, UCST–LCST and LCST behaviors. As analogues of polyacrylamides, PATEs comprising a thermo/oxidation-responsive and hydrogen bonding-related backbone can usually exhibit some differences in thermoresponsiveness and hold great promise as important thermoresponsive polymers.
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Dynamic poly(hindered urea) hybrid network materials crosslinked with reactive methacrylate polymer†
Polymer Chemistry ( IF 5.364 ) Pub Date : , DOI: 10.1039/D3PY01107K
Covalent adaptive networks (CANs) crosslinked with dynamic covalent bonds, particularly hindered urea bonds (HUBs), have gained significant attention in the development of advanced materials exhibiting self-healability and reprocessability for various applications. Multifunctional crosslinkers bearing bulky t-butylamino groups, as small molecules or macromolecules, have been incorporated into the fabrication of dynamic HUB-based CAN materials. Herein, we report a well-defined polymethacrylate homopolymer (PM) bearing t-butylamino pendants as a multifunctional bulky amine crosslinker synthesized by a controlled radical polymerization. The polyaddition of the synthesized PM with polyisocyanate and polyamine allows for the fabrication of dynamic poly(hindered urea) (PHU) networks crosslinked through the formation of reversible HUBs. Their structure–property relationship and self-healing mechanism are explored with varying amounts of PM crosslinker. The fabricated PM-PHU hybrid networks designed with excess t-butylamino pendants (e.g., more PM) exhibit rapid void-filling and network relaxation with lower activation energy, even though they possess higher mechanical strength, thus leading to excellent reprocessability with high recovery of tensile/mechanical properties upon many recycles. Our work demonstrates that the design of multifunctional polymeric crosslinkers bearing t-butylamino pendants is a promising strategy for the development of advanced HUB-based hybrid network materials with improved reprocessability.
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Polycondensations and cyclization of poly(l-lactide) ethyl esters in the solid state†
Polymer Chemistry ( IF 5.364 ) Pub Date : , DOI: 10.1039/D3PY01232H
The usefulness of seven different tin catalysts, bismuth subsalicylate and titan tetra(ethoxide) for the polycondensation of ethyl L-lactate (ELA) was examined at 150 °C for 6 d. Dibutyltin bis(phenoxides) proved to be particularly effective. Despite the low reactivity of ELA, weight average molecular masses (Mw) of up to 12 500 were found along with partial crystallization. Furthermore, polylactides (PLAs) of similar molecular masses were prepared via ELA-initiated ROPs of L-lactide by means of the four most effective polycondensation catalysts. The crystalline linear PLAs were annealed at 140 or 160 °C in the presence of these catalysts. The results of the transesterification reactions in the solid PLAs were studied by means of matrix-assisted laser desorption/ionization (MALDI TOF) mass spectrometry, gel permeation chromatography (GPC), differential scanning calourimetry (DSC) and small-angle X-ray scattering (SAXS). The results indicate that polycondensation and formation of cycles proceed in the solid state via formation of loops on the surface of the crystallites. In summary, five different transesterification reactions are required to explain all results.
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Exploring telogen chemical structure and reactivity when forming highly branched polyesters derived from ethylene glycol dimethacrylate homopolymerisation under transfer-dominated branching radical telomerisation (TBRT) conditions†
Polymer Chemistry ( IF 5.364 ) Pub Date : , DOI: 10.1039/D3PY01208E
Transfer-dominated Branching Radical Telomerisation (TBRT) is a free radical telomerisation reaction that allows the homopolymerisation of multi-vinyl substrates. When applied to dimethacrylates, highly branched polyesters are formed with essentially complete consumption of vinyl functional groups and without gel formation. To date, no reports of TBRT have investigated a diverse series of thiol telogens with considerable variation in chain transfer coefficients (CT) when using the same multi-vinyl taxogen (MVT). Here, the impact of CT on reaction conditions and structural telogen sub-units is studied for the homopolymerisation of ethylene glycol dimethacrylate (EGDMA). Kinetic studies explore the different rates of vinyl group consumption, and model linear telomer studies using a monovinyl taxogen investigate the distribution of sub-units that are formed when using the different telogens. The formation of a library of branched polyesters with varying telogen-derived pendant groups with weight average molecular weights up to 4 930 000 g mol−1 has allowed a detailed comparison of glass transition temperatures and the calculation of Tg∞ values using classical or modified Flory–Fox relationships.
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Synthesis and charge-transport properties of novel π-conjugated polymers incorporating core-extended naphtho[2,1-b:3,4-b′]dithiophene diimides†
Polymer Chemistry ( IF 5.364 ) Pub Date : , DOI: 10.1039/D3PY01186K
We report the synthesis and characterization of a core-extended acceptor building block, 2,7-dibromobenzo[2,1-b:3,4-b′]dithiophene diimides (abbreviated as 2Br–NTI), by extending the mellophanic diimide core with a 2,7-dibromobenzo[2,1-b:3,4-b′]dithiophene unit. This design strategy makes it possible to achieve high electron affinity and tunable solubility enabled by two dicarboxylic acid imide groups and imide-N alkylation, respectively. Moreover, a large-size, near-coplanar π-conjugated structure allows access to 2Br–NTI and their conjugated copolymers (CPSs). Consequently, alternative embedding of the NTI acceptor and electron-rich species (e.g., bithiophene, difluorobithiophene, and biselenophene) into the polymer backbones endows the target D–A type CPSs with near-linearly π-extended conjugation and intriguing photophysical/electrochemical properties. Experimental investigations combined with theoretical calculation reveal that three NTI-based CPSs show a near-coplanar main-chain, impressive decomposition temperature (Td > 450 °C), a low-lying highest occupied molecular orbital level (HOMO < −5.45 eV), strong light-capturing capacities in the visible light area, and compact π–π packing with a preferred face-on orientation. All the polymers behave as p-type semiconductors in solution-processed field-effect transistors, with the best performance for the copolymer containing a fluorinated bithiophene donor. This work offers a facile core-extended strategy to construct novel aromatic diimides and demonstrates its promising potential in engineering organic/polymeric semiconductors.
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Contents list
Polymer Chemistry ( IF 5.364 ) Pub Date : , DOI: 10.1039/D3PY90147E
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A dual action coumarin-camptothecin polymer for light responsive drug release and photodynamic therapy†
Polymer Chemistry ( IF 5.364 ) Pub Date : , DOI: 10.1039/D3PY01137B
A light-responsive polymer allowing the controlled release of camptothecin and the generation of reactive oxygen species (ROS) is reported. The polymer was prepared by controlled copolymerisation of water-soluble N,N-dimethyl acrylamide with a bromocoumarin methacrylate monomer. The lipophilic chemotherapy agent camptothecin was caged onto the coumarin unit via a photo-cleavable carbonate ester enabling light-triggered cargo release. The polymer showed good biocompatibility in the dark, and high cancer cell killing activity mediated both by the photo-release of camptothecin and ROS generation.
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Front cover
Polymer Chemistry ( IF 5.364 ) Pub Date : , DOI: 10.1039/D3PY90146G
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Back cover
Polymer Chemistry ( IF 5.364 ) Pub Date : , DOI: 10.1039/D3PY90151C
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Contents list
Polymer Chemistry ( IF 5.364 ) Pub Date : , DOI: 10.1039/D4PY90005G
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Anti-inflammatory unimolecular micelles of redox-responsive hyperbranched polycurcumin amphiphiles with enhanced anti-inflammatory efficacy in vitro and in vivo†
Polymer Chemistry ( IF 5.364 ) Pub Date : , DOI: 10.1039/D3PY01071F
Inflammation is a critical immune response to various stimuli but can lead to diseases when uncontrolled. Commonly used anti-inflammatory drugs usually associated with side effects, natural products such as curcumin (CUR) have emerged as a promising alternative but suffer from low bioavailability. This study introduces a novel nanocarrier, amphiphilic hyperbranched polyprodrug (P(ACPP-co-CURMA)-b-POEGMA, PACE), designed to enhance the anti-inflammatory activity of CUR. PACE micelles, formed from a hydrophobic hyperbranched polyprodrug core and hydrophilic POEGMA corona, demonstrated remarkable stability, even upon dilution, and efficiently released CUR in response to the reductive intracellular environment. These micelles were biocompatible and effectively internalized by macrophages. In both in vitro and in vivo studies, PACE micelles demonstrated significant anti-inflammatory activity, reducing ROS levels, down-regulating pro-inflammatory cytokines, and alleviating inflammation. This work highlights the potential of PACE micelles as a promising platform for targeted and responsive anti-inflammatory therapy, with implications for treating inflammatory disorders.
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10492
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
化学2区 POLYMER SCIENCE 高分子科学1区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
12.20 77 Science Citation Index Expanded Not
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